molecular formula C19H19N2O2P B12538789 Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- CAS No. 653565-03-8

Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-

Cat. No.: B12538789
CAS No.: 653565-03-8
M. Wt: 338.3 g/mol
InChI Key: QKMVQLROCPMMAQ-UHFFFAOYSA-N
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Description

Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphinic acid group attached to a phenyl ring, which is further connected to a pyridine ring via a phenylmethylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- typically involves multi-step organic reactions. One common method includes the condensation of carbonyl compounds with primary amines to form azomethine intermediates. These intermediates are then reacted with tris(trimethylsilyl) phosphite to yield trimethylsilylphosphonic esters, which are subsequently cleaved with methanol-water to produce the desired phosphinic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of polymer-supported reagents can enhance the efficiency and selectivity of the reactions, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted aromatic compounds .

Scientific Research Applications

Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This is particularly relevant in the context of metalloprotease inhibition, where the compound mimics the transition state of the enzyme’s natural substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bioisostere and its potential as a metalloprotease inhibitor set it apart from other similar compounds .

Properties

CAS No.

653565-03-8

Molecular Formula

C19H19N2O2P

Molecular Weight

338.3 g/mol

IUPAC Name

[(benzylamino)-pyridin-4-ylmethyl]-phenylphosphinic acid

InChI

InChI=1S/C19H19N2O2P/c22-24(23,18-9-5-2-6-10-18)19(17-11-13-20-14-12-17)21-15-16-7-3-1-4-8-16/h1-14,19,21H,15H2,(H,22,23)

InChI Key

QKMVQLROCPMMAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=NC=C2)P(=O)(C3=CC=CC=C3)O

Origin of Product

United States

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